molecular formula C11H22N2O3 B3026898 Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate CAS No. 1179360-20-3

Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Cat. No. B3026898
M. Wt: 230.30
InChI Key: QZEXEMCTCCKSDQ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate” likely refers to a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Tert-butyl esters generally have low water solubility and moderate polarity .

Scientific Research Applications

Synthesis and Structural Utility

  • Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate plays a crucial role in the synthesis of various compounds. For instance, it is used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115. This process involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

  • The compound's derivatives have also been studied for their potential as catalysts in olefin epoxidation reactions. Specifically, manganese(III) complexes of this compound have shown effective catalytic activity in the epoxidation of olefins, demonstrating its versatile use in chemical synthesis (Sankaralingam & Palaniandavar, 2014).

Chemical Modifications and Reactions

  • Research on tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate includes exploring its structural modifications. For example, its reaction with the Vilsmeier reagent leads to the introduction of N,N-dimethylaminomethylene groups, resulting in the formation of various isomeric forms. These modifications have implications for developing new compounds with potential applications in different scientific fields (Vorona et al., 2007).

  • Another application is in the synthesis of α-hydroxy carboxylic acids from corresponding α-amino acids, where tert-butyl nitrite is used as a key reagent. This method has been applied successfully for the synthesis of proteinogenic amino acids, highlighting its significance in biochemistry and pharmaceutical research (Stuhr-Hansen, Padrah, & Strømgaard, 2014).

Potential in Radiopharmaceuticals

  • The compound has been explored in the context of radiopharmaceuticals. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a derivative of this compound, has been synthesized as a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors. This indicates its potential use in medical imaging and diagnostics (He et al., 1994).

Novel Complex Formation

  • Iron(III) complexes of bis(phenolate) ligands derived from tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate have been synthesized and studied as models for certain enzymes. These studies contribute to our understanding of enzyme mechanisms and potential applications in biocatalysis (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).

Safety And Hazards

As with any chemical compound, handling “Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its synthesis, reactions, and possible uses in more detail .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEXEMCTCCKSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676605
Record name tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate

CAS RN

1179360-20-3
Record name tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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